molecular formula C7H15NO2 B13551512 2-Amino-2-methylhexanoic acid CAS No. 6322-51-6

2-Amino-2-methylhexanoic acid

Cat. No.: B13551512
CAS No.: 6322-51-6
M. Wt: 145.20 g/mol
InChI Key: LKZQHZQXROBVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methylhexanoic acid is a non-natural amino acid that has been synthesized for over 70 years. It is known for its potential as a plant resistance inducer, enhancing resistance against temperature stress and pathogen attacks

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-methylhexanoic acid can be synthesized through the amidomalonate synthesis, a method that involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by S_N2 alkylation with a primary alkyl halide . This method is a straightforward extension of the malonic ester synthesis.

Industrial Production Methods: Industrial production of this compound involves the fermentation of specific fungal species, such as Magnaporthe oryzae and Alternaria spp. The compound accumulates in the mycelia but not in the fermentation broths .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed:

Scientific Research Applications

2-Amino-2-methylhexanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. In plants, it induces resistance by enhancing the expression of genes involved in stress response and pathogen defense . The compound’s ability to modulate these pathways makes it a valuable tool for studying plant biology and developing new agricultural strategies.

Comparison with Similar Compounds

  • 2-Amino-3-methylhexanoic acid
  • β-Methylnorleucine

Properties

IUPAC Name

2-amino-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQHZQXROBVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-51-6
Record name NSC32107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.